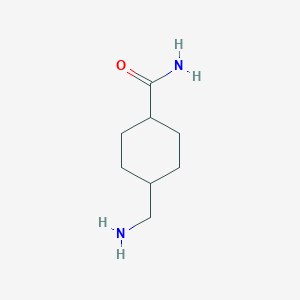

trans-4-(Aminomethyl)cyclohexanecarboxamide

説明

特性

IUPAC Name |

4-(aminomethyl)cyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSILLSRLAWUTAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tranexamic Acid: From a Post-War Discovery to a Lifesaving Essential Medicine

An In-depth Technical Guide on the Discovery, Mechanism, and Clinical Development of trans-4-(Aminomethyl)cyclohexanecarboxamide

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of this compound, widely known as tranexamic acid (TXA). Born from the persistent research of Japanese scientists Shosuke and Utako Okamoto in the post-war era, TXA has evolved from a compound of academic interest to an essential medicine credited with saving countless lives from hemorrhagic events. This document will delve into the scientific journey of its discovery, elucidate its molecular mechanism as a potent antifibrinolytic agent, chart its path through pivotal clinical trials, and underscore the critical importance of its stereochemistry. Intended for researchers, scientists, and drug development professionals, this guide synthesizes historical context with rigorous scientific detail to provide a complete picture of this remarkable therapeutic agent.

The Genesis of an Antifibrinolytic: A Post-War Pursuit

In the aftermath of World War II, Japan faced numerous public health challenges, with postpartum hemorrhage being a significant cause of maternal mortality. It was against this backdrop that the husband-and-wife research team, Dr. Shosuke Okamoto and Dr. Utako Okamoto, embarked on a mission to find a potent hemostatic agent. Their initial research focused on the known but weak antifibrinolytic properties of epsilon-aminocaproic acid (EACA).

Driven by the desire to create a more effective treatment, the Okamotos systematically synthesized and screened a series of related compounds. This painstaking work, often conducted with limited resources including their own blood for experiments, led to the synthesis of this compound in 1962. Their findings, published in the Keio Journal of Medicine, revealed that this new compound was approximately 27 times more potent than EACA in inhibiting fibrinolysis.

Despite the profound implications of their discovery, the medical community at the time was slow to recognize its potential. Dr. Utako Okamoto, in particular, faced significant barriers in a male-dominated scientific environment and was unable to persuade obstetricians to conduct trials for postpartum hemorrhage during her most active years. It would take several decades for large-scale clinical trials to finally validate the immense life-saving potential she had envisioned.

Molecular Mechanism of Action: Competitive Inhibition of Plasminogen

Tranexamic acid is a synthetic analog of the amino acid lysine. Its therapeutic effect lies in its ability to potently inhibit fibrinolysis, the enzymatic process of breaking down blood clots. The key steps in its mechanism are as follows:

-

The Fibrinolytic Cascade: The process of clot dissolution is primarily mediated by the enzyme plasmin. Plasmin is derived from its inactive precursor, plasminogen, through the action of activators like tissue plasminogen activator (t-PA).

-

Lysine Binding Sites: Plasminogen contains specific regions known as lysine-binding sites. These sites are crucial for binding to the fibrin mesh of a blood clot, a necessary step for localized plasmin activation and subsequent clot degradation.

-

Competitive Inhibition: Tranexamic acid exerts its effect by reversibly binding to these lysine-binding sites on plasminogen. By occupying these sites, TXA competitively blocks plasminogen from binding to fibrin.

-

Stabilization of the Clot: This inhibition of plasminogen-fibrin interaction prevents the conversion of plasminogen to plasmin on the clot surface, thereby stabilizing the fibrin matrix and preventing premature clot breakdown.

This mechanism makes TXA highly effective in conditions characterized by excessive fibrinolysis, such as major trauma, surgery, and postpartum hemorrhage.

A Technical Guide to the Biological Pathways Modulated by Tranexamic Acid (AMCHA)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

Trans-4-(aminomethyl)cyclohexanecarboxamide, widely known as Tranexamic Acid (TXA), is a synthetic lysine analog with potent antifibrinolytic properties.[1][2] While its primary clinical application is to prevent or reduce hemorrhage by stabilizing fibrin clots, its mechanism of action extends beyond simple hemostasis.[1][3] TXA's core function is the competitive inhibition of plasminogen activation, a central node in a web of interconnected biological pathways.[4][5] This guide provides an in-depth exploration of the molecular interactions of TXA, detailing its profound effects on fibrinolysis, inflammation, the kinin-kallikrein system, and extracellular matrix remodeling. By elucidating these pathways and providing validated experimental protocols, this document serves as a comprehensive resource for researchers aiming to understand and leverage the multifaceted biological impact of TXA.

The Core Mechanism: Competitive Inhibition of the Plasminogen-Plasmin System

The cornerstone of TXA's activity lies in its structural similarity to the amino acid lysine.[2] The plasminogen protein contains several specific regions known as lysine-binding sites (LBS) which are crucial for its function.[6] These sites allow plasminogen and its active form, plasmin, to bind to fibrin within a blood clot.[7] This binding localizes the fibrinolytic activity, ensuring that clot dissolution is targeted and efficient.

Tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA) are the key enzymes that convert plasminogen into the active serine protease, plasmin.[8] This conversion is significantly accelerated when both plasminogen and its activators are bound to the fibrin surface.[6]

TXA exerts its effect by competitively binding to the lysine-binding sites on plasminogen with high affinity.[6][7] This occupation of the LBS prevents plasminogen from attaching to the fibrin meshwork.[3][9] Consequently, the localized activation of plasminogen to plasmin is dramatically reduced, the fibrin clot is shielded from enzymatic degradation, and hemostasis is maintained.[1][10] At higher concentrations, TXA can also non-competitively inhibit plasmin directly, though its primary mechanism is at the plasminogen level.[2][4]

Key Biological Pathways Modulated by Tranexamic Acid

The inhibition of plasmin formation has cascading effects on several other interconnected physiological systems. Plasmin is a promiscuous protease with a range of substrates beyond fibrin.

The Kinin-Kallikrein System and Angioedema

The kinin-kallikrein system is a critical pathway for regulating inflammation, blood pressure, and vascular permeability. A key product of this system is bradykinin, a potent vasodilator. Plasmin can activate this system by converting prekallikrein to kallikrein, which in turn cleaves high-molecular-weight kininogen (HMWK) to release bradykinin.[11][12]

In conditions like hereditary angioedema (HAE) or ACE inhibitor-induced angioedema, excessive bradykinin production leads to localized, severe swelling.[13][14] By inhibiting the conversion of plasminogen to plasmin, TXA indirectly downregulates the activation of the kallikrein cascade, thereby reducing the pathological production of bradykinin.[11][13] This makes TXA an effective prophylactic treatment for reducing the frequency and severity of angioedema attacks.[13][15]

Inflammation and Immune Modulation

The plasminogen-plasmin system is deeply intertwined with inflammatory processes. Plasmin can directly cleave and activate complement proteins, such as C3 and C5, generating potent pro-inflammatory anaphylatoxins like C5a.[16] It can also trigger chemotaxis and the release of inflammatory cytokines from immune cells.[17]

TXA's influence on inflammation is complex and context-dependent. By blocking plasmin generation, TXA can exhibit anti-inflammatory effects.[18][19] For instance, studies in orthopedic surgery have shown that TXA administration is associated with decreased levels of inflammatory markers like C-reactive protein (CRP) and interleukin-6 (IL-6).[18] However, the effect can vary depending on the primary plasminogen activator present. TXA effectively blocks tPA-mediated plasmin generation on clots but can augment uPA-mediated plasmin generation in tissues, which could potentially enhance localized inflammation in certain scenarios.[16] Furthermore, TXA has been shown to modulate the immune response by enhancing immune-activating markers on myeloid and lymphoid cells, which may contribute to reduced rates of post-surgical infection.[17]

Extracellular Matrix (ECM) Remodeling

Tissue remodeling, whether in development, wound healing, or pathology, requires the controlled degradation of the extracellular matrix (ECM). The plasmin system plays a pivotal role in this process, primarily through the activation of Matrix Metalloproteinases (MMPs).[8][20] Many MMPs are synthesized as inactive zymogens (pro-MMPs) that require proteolytic cleavage for activation. Plasmin is a key activator for several pro-MMPs, including pro-MMP-1, -3, and -9.[21][22]

Once activated, these MMPs can degrade major ECM components like collagen and elastin, facilitating cell migration and tissue restructuring.[22][23] By inhibiting plasmin formation, TXA can indirectly reduce the activation of MMPs, thereby attenuating ECM degradation.[20] This has implications for conditions characterized by excessive tissue remodeling, such as aneurysm formation and certain aspects of cancer metastasis where plasmin-mediated MMP activation is a critical step.[23]

Summary of Affected Pathways

| Pathway | Key Molecular Target(s) | Effect of Tranexamic Acid | Consequence |

| Fibrinolysis | Plasminogen Lysine Binding Sites | Competitive Inhibition | Stabilization of fibrin clots; prevention of hemorrhage.[1][3] |

| Kinin-Kallikrein | Plasmin-mediated Kallikrein activation | Indirect Inhibition | Reduced bradykinin production; prophylaxis for angioedema.[12][13] |

| Inflammation | Plasmin-mediated complement activation; Cytokine release | Context-dependent Modulation | Reduced systemic inflammatory markers (e.g., IL-6, CRP); potential immunomodulation.[16][18] |

| ECM Remodeling | Plasmin-mediated pro-MMP activation | Indirect Inhibition | Decreased activation of MMPs; reduced degradation of ECM components.[21][22] |

Experimental Validation: A Methodological Approach

To quantitatively assess the bioactivity of TXA, an in vitro chromogenic plasmin activity assay is a robust and reliable method. This assay provides a direct measure of TXA's ability to inhibit the enzymatic activity of plasmin.

Principle of the Chromogenic Assay

The assay utilizes a synthetic chromogenic substrate that mimics the natural substrate of plasmin. This substrate consists of a short peptide sequence recognized by plasmin, covalently linked to a chromophore, typically p-nitroaniline (pNA). When active plasmin cleaves the peptide sequence, pNA is released. Free pNA has a distinct yellow color and a strong absorbance at 405 nm, which can be quantified using a spectrophotometer (plate reader). The rate of pNA release is directly proportional to the plasmin activity. The presence of an inhibitor like TXA will reduce the rate of cleavage, resulting in a lower absorbance signal.

Detailed Step-by-Step Protocol

Objective: To determine the inhibitory concentration (e.g., IC50) of Tranexamic Acid on human plasmin activity.

Materials:

-

Human Plasmin (purified)

-

Chromogenic Plasmin Substrate (e.g., S-2251: H-D-Val-Leu-Lys-pNA)

-

Tranexamic Acid (AMCHA)

-

Tris-HCl Buffer (e.g., 50 mM, pH 7.4, with 100 mM NaCl)

-

96-well clear, flat-bottom microplate

-

Microplate spectrophotometer capable of reading at 405 nm

-

Multichannel pipette

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Human Plasmin in Tris-HCl buffer.

-

Prepare a stock solution of the chromogenic substrate in sterile water.

-

Prepare a high-concentration stock solution of TXA in Tris-HCl buffer. From this, create a 2-fold serial dilution series to cover a wide concentration range (e.g., from 100 mM down to low µM).

-

-

Assay Setup (in a 96-well plate):

-

Blank Wells: Add 180 µL of Tris-HCl buffer and 20 µL of substrate solution. (No enzyme).

-

Control Wells (100% Activity): Add 160 µL of Tris-HCl buffer, 20 µL of Plasmin solution, and 20 µL of substrate solution.

-

Inhibitor Wells (TXA): Add 140 µL of Tris-HCl buffer, 20 µL of each respective TXA dilution, 20 µL of Plasmin solution.

-

-

Pre-incubation:

-

Mix the contents of the wells gently.

-

Pre-incubate the plate at 37°C for 10 minutes. This allows the inhibitor (TXA) to interact with the enzyme (Plasmin) before the substrate is added.

-

-

Reaction Initiation:

-

Add 20 µL of the chromogenic substrate solution to all wells (except the blank) to initiate the reaction. The total volume in each well should now be 200 µL.

-

-

Kinetic Measurement:

-

Immediately place the microplate into the spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 405 nm every minute for 30-60 minutes.

-

-

Data Analysis:

-

For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

-

Correct the rates of the control and inhibitor wells by subtracting the rate of the blank wells.

-

Calculate the Percent Inhibition for each TXA concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Plot the Percent Inhibition against the logarithm of the TXA concentration.

-

Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value, which is the concentration of TXA that causes 50% inhibition of plasmin activity.

-

Sources

- 1. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]

- 2. Tranexamic acid - Wikipedia [en.wikipedia.org]

- 3. The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. litfl.com [litfl.com]

- 5. droracle.ai [droracle.ai]

- 6. ashpublications.org [ashpublications.org]

- 7. ahajournals.org [ahajournals.org]

- 8. Extracellular Matrix Degradation and Remodeling in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. droracle.ai [droracle.ai]

- 11. Tranexamic acid use in the setting of ACE inhibitor induced angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. clinmedjournals.org [clinmedjournals.org]

- 13. droracle.ai [droracle.ai]

- 14. [Tranexamic acid as first-line emergency treatment for episodes of bradykinin-mediated angioedema induced by ACE inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rroij.com [rroij.com]

- 16. Tranexamic acid mediates proinflammatory and anti-inflammatory signaling via complement C5a regulation in a plasminogen activator-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ashpublications.org [ashpublications.org]

- 18. Tranexamic Acid and Its Potential Anti-Inflammatory Effect: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. The Plasminogen–Activator Plasmin System in Physiological and Pathophysiological Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

- 23. Plasmin and matrix metalloproteinases in vascular remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics and Oral Bioavailability of Tranexamic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Tranexamic acid (TXA), a synthetic lysine analog, is a cornerstone antifibrinolytic agent with well-established efficacy in mitigating blood loss in various clinical settings.[1][2] Despite its therapeutic importance, the oral bioavailability of tranexamic acid is modest, presenting a significant challenge in drug development. This guide provides a comprehensive technical overview of the pharmacokinetic profile of tranexamic acid and explores advanced strategies for enhancing the oral bioavailability of its derivatives. We will delve into the fundamental principles governing drug absorption, distribution, metabolism, and excretion (ADME), with a specific focus on the physicochemical properties of TXA that limit its oral uptake. Furthermore, this guide will detail established and innovative experimental protocols for the in vitro and in vivo characterization of tranexamic acid derivatives, offering field-proven insights to guide the design and execution of robust preclinical studies.

Introduction: The Clinical Significance and Physicochemical Profile of Tranexamic Acid

Tranexamic acid exerts its antifibrinolytic effect by reversibly blocking the lysine-binding sites on plasminogen, thereby inhibiting the conversion of plasminogen to plasmin.[1][2][3] This action prevents the degradation of fibrin clots, making TXA an invaluable therapeutic agent in managing conditions associated with excessive bleeding, such as major trauma, postpartum hemorrhage, surgery, and heavy menstrual bleeding.[1][3]

While the intravenous administration of tranexamic acid ensures 100% bioavailability, the oral formulation exhibits a bioavailability of approximately 34%.[4][5][6] This incomplete absorption is a critical consideration in optimizing dosing regimens and achieving therapeutic plasma concentrations. The physicochemical properties of tranexamic acid, particularly its hydrophilic nature, contribute to its limited oral bioavailability. Understanding these properties is paramount for the rational design of derivatives with improved pharmacokinetic profiles.

According to the Biopharmaceutics Classification System (BCS), tranexamic acid is classified as a Class III drug, characterized by high solubility and low permeability.[7] Some studies, however, have suggested it may be a BCS Class I drug, indicating high solubility and high permeability.[8][9][10] This discrepancy highlights the need for further investigation into its permeability characteristics. The amphoteric nature of TXA, possessing both acidic and basic functional groups, also likely contributes to its low absorption in the gastrointestinal tract.[8]

Fundamental Principles of Pharmacokinetics and Oral Bioavailability

The journey of an orally administered drug from ingestion to systemic circulation is governed by the complex interplay of ADME processes. For drug development professionals, a thorough understanding of these principles is essential for designing molecules that can effectively navigate the physiological barriers of the gastrointestinal tract.

The ADME Paradigm

-

Absorption: The process by which a drug moves from the site of administration into the systemic circulation. For oral drugs, this primarily occurs in the small intestine.

-

Distribution: The reversible transfer of a drug from the systemic circulation to various tissues and organs.

-

Metabolism: The enzymatic conversion of a drug into different chemical species (metabolites).

-

Excretion: The irreversible removal of a drug and its metabolites from the body.

Key Factors Influencing Oral Bioavailability

Several factors can influence the extent and rate of oral drug absorption:

-

Physicochemical Properties of the Drug:

-

Lipophilicity: The ability of a drug to dissolve in fats, oils, and lipids is a critical determinant of its ability to cross cell membranes.[11][12][13][] Lipophilicity is often quantified by the partition coefficient (Log P) or distribution coefficient (Log D).[11][12]

-

Solubility: The ability of a drug to dissolve in the aqueous environment of the gastrointestinal tract is a prerequisite for absorption.

-

pKa: The dissociation constant of a drug influences its ionization state at different pH values within the GI tract, which in turn affects its solubility and permeability.[15]

-

-

Physiological Factors:

-

Gastrointestinal pH: The pH varies along the GI tract, impacting the ionization and solubility of drugs.[15]

-

Gastric Emptying Time: The rate at which the stomach empties its contents into the small intestine can affect the rate of drug absorption.

-

Intestinal Motility: The transit time through the small intestine determines the duration available for drug absorption.

-

Presence of Food: Food can alter gastric pH, delay gastric emptying, and interact with drugs, thereby affecting their absorption.[5][16]

-

Strategies to Enhance the Oral Bioavailability of Tranexamic Acid Derivatives

The primary challenge in improving the oral bioavailability of tranexamic acid lies in overcoming its inherent hydrophilicity and low permeability. Several strategies can be employed to address this limitation, with the prodrug approach being a particularly promising avenue.

The Prodrug Strategy

A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active therapeutic agent.[17][18] This approach can be used to transiently modify the physicochemical properties of a drug, such as its lipophilicity, to enhance its absorption.[18]

For tranexamic acid, a prodrug strategy would involve masking the polar functional groups (the carboxylic acid and the amino group) with more lipophilic moieties. This modification would increase the drug's ability to permeate the lipid-rich intestinal cell membranes. Once absorbed, these lipophilic groups would be cleaved by endogenous enzymes to release the active tranexamic acid.[19]

One study investigated the absorption of tranexamic acid administered as a prodrug, trans-4-(aminomethylcyclohexanecarboxylate hydrochloride (Kabi 2161), in healthy volunteers.[20] The results showed that the prodrug markedly increased the bioavailability of tranexamic acid.[20] The recovery of tranexamic acid in the urine after administration of the prodrug was significantly higher (82.4-97.5%) compared to the administration of tranexamic acid itself (37.0%).[20]

Other Formulation and Chemical Modification Strategies

Beyond the prodrug approach, other strategies can be explored to improve the oral bioavailability of tranexamic acid and its derivatives:

-

Lipid-Based Formulations: Encapsulating the drug in lipid-based carriers such as liposomes or nanoemulsions can enhance its absorption.

-

Permeation Enhancers: Co-administration with substances that reversibly increase the permeability of the intestinal epithelium can improve drug uptake.

-

Salt Formation: Selecting an appropriate salt form can optimize the solubility and dissolution rate of the drug.

Experimental Protocols for Pharmacokinetic and Bioavailability Assessment

A robust and systematic experimental approach is crucial for evaluating the pharmacokinetic properties and oral bioavailability of novel tranexamic acid derivatives. This involves a combination of in vitro and in vivo studies.

In Vitro Permeability Assessment: The Caco-2 Cell Model

The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely accepted in vitro model for predicting the intestinal permeability of drugs.[21][22][23][24][25] When cultured as a monolayer, Caco-2 cells differentiate to form tight junctions and express key transporter proteins, mimicking the barrier properties of the intestinal epithelium.[24][25]

Protocol for Caco-2 Permeability Assay:

-

Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation and monolayer formation.

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

Permeability Assay:

-

The test compound (tranexamic acid derivative) is added to the apical (AP) side of the monolayer (representing the intestinal lumen).

-

Samples are collected from the basolateral (BL) side (representing the bloodstream) at various time points.

-

To assess active efflux, the experiment is also performed in the reverse direction (BL to AP).

-

-

Sample Analysis: The concentration of the test compound in the collected samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[26][27][28]

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (dQ/dt) / (A * C0)

Where:

-

dQ/dt is the rate of drug transport across the monolayer.

-

A is the surface area of the filter membrane.

-

C0 is the initial concentration of the drug in the donor compartment.

-

Diagram of Caco-2 Permeability Assay Workflow:

Caption: Workflow for assessing intestinal permeability using the Caco-2 cell model.

In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential for determining the complete pharmacokinetic profile of a drug candidate and for calculating its oral bioavailability.[29][30][31][32][33]

Protocol for a Typical In Vivo Pharmacokinetic Study:

-

Animal Model Selection: The choice of animal model (e.g., rat, dog) depends on the specific objectives of the study and the metabolic profile of the compound.

-

Dosing:

-

Intravenous (IV) Administration: A single IV bolus dose is administered to a group of animals to determine the drug's clearance and volume of distribution.[29]

-

Oral (PO) Administration: A single oral gavage dose is administered to another group of animals.

-

-

Blood Sampling: Blood samples are collected from the animals at predetermined time points after dosing.

-

Plasma Preparation and Analysis: Plasma is separated from the blood samples, and the concentration of the drug is quantified using a validated LC-MS/MS method.[26][27][28]

-

Pharmacokinetic Data Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:

-

Area Under the Curve (AUC): A measure of total drug exposure.

-

Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the plasma.

-

Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.

-

Half-life (t1/2): The time it takes for the plasma concentration of the drug to decrease by half.

-

Clearance (CL): The volume of plasma cleared of the drug per unit of time.

-

Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

-

-

Oral Bioavailability (F) Calculation: Oral bioavailability is calculated using the following formula:

F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Diagram of In Vivo Pharmacokinetic Study Workflow:

Caption: Workflow for a typical in vivo pharmacokinetic study.

Data Presentation and Interpretation

The quantitative data generated from in vitro and in vivo studies should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: In Vitro Permeability of Tranexamic Acid and its Derivatives

| Compound | Papp (AP-BL) (x 10⁻⁶ cm/s) | Papp (BL-AP) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp BL-AP / Papp AP-BL) |

| Tranexamic Acid | |||

| Derivative 1 | |||

| Derivative 2 | |||

| ... |

Table 2: Pharmacokinetic Parameters of Tranexamic Acid and its Derivatives Following Oral Administration

| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng*h/mL) | t₁/₂ (h) | F (%) |

| Tranexamic Acid | ||||||

| Derivative 1 | ||||||

| Derivative 2 | ||||||

| ... |

Conclusion

Improving the oral bioavailability of tranexamic acid is a key objective in the development of more convenient and effective antifibrinolytic therapies. By applying the principles of pharmacokinetics and employing strategic chemical modifications, such as the prodrug approach, it is possible to design derivatives with enhanced absorption profiles. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of these novel compounds, enabling researchers and drug development professionals to make informed decisions and advance the most promising candidates toward clinical development.

References

- The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients - PMC. (n.d.).

- Analytical methods for quantification of tranexamic acid in biological fluids: A review. (2017). Microchemical Journal, 134, 333-342.

- Tranexamic acid - Wikipedia. (n.d.). Wikipedia.

- Analytical methods for quantification of tranexamic acid in biological fluids - CORE. (n.d.). CORE.

- What is the mechanism of Tranexamic Acid? - Patsnap Synapse. (2024, July 17).

- Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery - Emery Pharma. (2017, October 20). Emery Pharma.

- The Biopharmaceutics Classific

- Analytical methods for quantification of tranexamic acid in biological fluids: A review. (2017). Microchemical Journal, 134, 333-342.

- Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed. (n.d.). PubMed.

- What is the mechanism of action of Tranexamic Acid (TXA)? - Dr.Oracle. (2025, April 5). Dr.Oracle.

- Lipophilicity - Computational Chemistry Glossary - Deep Origin. (n.d.). Deep Origin.

- Caco-2 Permeability Assay - Enamine. (n.d.). Enamine.

- What is the mechanism of action (MOA) and indications for Tranexamic acid (TXA)? (2025, October 19). EB Medicine.

- Caco-2 Permeability Assay - Creative Bioarray. (n.d.).

- What is Lipophilicity? - Pion Inc. (2024, October 8). Pion Inc.

- Caco-2 cell permeability assays to measure drug absorption - PubMed. (n.d.). PubMed.

- Analytical Method Development and Validation of Tranexamic Acid in Pure and Dosage Form Using RP-HPLC. (2025, March 2). International Journal of Pharmaceutical Sciences and Research, 16(3), 1000-1008.

- Advanced drug permeability & transporter assays | In vitro DMPK services - Nuvisan. (n.d.). Nuvisan.

- (PDF) Bioequivalence studies of medicinal products of tranexamic acid - ResearchGate. (2025, August 6).

- Lipophilicity of Drug - BOC Sciences. (2024, April 23). BOC Sciences.

- Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH - JoVE. (2024, October 10). JoVE.

- Determination of tranexamic acid in biological material by electron capture gas chromatography after direct derivatization in an aqueous medium | Analytical Chemistry - ACS Publications. (n.d.).

- BIOEQUIVALENCE STUDIES OF MEDICINAL PRODUCTS OF TRANEXAMIC ACID - ResearchGate. (n.d.).

- In vivo PK / Pharmacokinetic studies - Sygnature Discovery. (n.d.).

- Pharmacology of tranexamic acid; Pharmacokinetics Mechanism of action, Uses, Effects. (2025, May 16). YouTube.

- Physiologically based modelling of tranexamic acid pharmacokinetics following intravenous, intramuscular, sub-cutaneous and oral administration in healthy volunteers - PMC. (n.d.).

- In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques - SciSpace. (n.d.). SciSpace.

- Design, synthesis and in vitro kinetic study of tranexamic acid prodrugs for the treatment of bleeding conditions - ResearchGate. (2026, January 22).

- Pharmacokinetics and bioavailability of tranexamic acid - Semantic Scholar. (n.d.). Semantic Scholar.

- Pharmacokinetics and bioavailability of tranexamic acid - PubMed. (n.d.). PubMed.

- Pharmacokinetic studies in women of 2 novel oral formulations of tranexamic acid therapy for heavy menstrual bleeding - PubMed. (n.d.). PubMed.

- Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC. (n.d.).

- Absorption of tranexamic acid as a prodrug in healthy volunteers - PubMed. (n.d.). PubMed.

- In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques - Semantic Scholar. (n.d.). Semantic Scholar.

- Bioequivalence studies of medicinal products of tranexamic acid. (2016, December 20). Ukrainian Biopharmaceutical Journal, (6), 47.

- In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques | Request PDF - ResearchGate. (n.d.).

- Tranexamic Acid Tablets, 650 mg. - accessdata.fda.gov. (2012, December 27). U.S.

- Strategies to improve oral drug bioavailability - PubMed. (n.d.). PubMed.

- 7 strategies to improve PROTACs' oral bioavailability - Drug Discovery and Development. (2022, May 25). Drug Discovery and Development.

- Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC. (2020, October 29).

Sources

- 1. The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tranexamic acid - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]

- 4. youtube.com [youtube.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Pharmacokinetics and bioavailability of tranexamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 9afi.com [9afi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Bioequivalence studies of medicinal products of tranexamic acid | Ukrainian biopharmaceutical journal [ubphj.nuph.edu.ua]

- 11. emerypharma.com [emerypharma.com]

- 12. Lipophilicity - Computational Chemistry Glossary [deeporigin.com]

- 13. What is Lipophilicity? [pion-inc.com]

- 15. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]

- 16. Pharmacokinetic studies in women of 2 novel oral formulations of tranexamic acid therapy for heavy menstrual bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 18. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Absorption of tranexamic acid as a prodrug in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. enamine.net [enamine.net]

- 23. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 24. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. nuvisan.com [nuvisan.com]

- 26. Analytical methods for quantification of tranexamic acid in biological fluids: A review [recipp.ipp.pt]

- 27. files01.core.ac.uk [files01.core.ac.uk]

- 28. researchgate.net [researchgate.net]

- 29. sygnaturediscovery.com [sygnaturediscovery.com]

- 30. scispace.com [scispace.com]

- 31. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 32. semanticscholar.org [semanticscholar.org]

- 33. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: Comprehensive Spectroscopic Analysis of trans-4-(Aminomethyl)cyclohexanecarboxamide

Abstract

This document provides a comprehensive guide to the definitive structural elucidation of trans-4-(Aminomethyl)cyclohexanecarboxamide, a key saturated carbocyclic building block in modern drug discovery. As a conformationally restricted analogue of natural amino acids, its structural integrity is paramount. This guide is designed for researchers, analytical chemists, and drug development professionals, offering a multi-technique spectroscopic approach. We present detailed, field-proven protocols for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Beyond procedural steps, this note explains the scientific causality behind methodological choices, ensuring robust, reproducible, and self-validating analytical outcomes.

Introduction: The Rationale for Rigorous Characterization

This compound is a molecule of significant interest in medicinal chemistry. It serves as a rigid scaffold, designed to mimic peptide turns or present functional groups in a well-defined spatial orientation. Unlike its widely-known analogue, tranexamic acid, the primary amide functionality introduces distinct hydrogen bonding capabilities and chemical properties.[1][2] The precise confirmation of its covalent structure and, critically, its trans stereochemistry, is a non-negotiable prerequisite for its use in the synthesis of Good Manufacturing Practice (GMP) grade Active Pharmaceutical Ingredients (APIs).

An orthogonal analytical approach, leveraging the strengths of multiple spectroscopic techniques, is the industry standard for unambiguous characterization. This guide establishes a reliable workflow for achieving this goal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed information regarding the molecular framework, including atom connectivity and stereochemistry. For this molecule, ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping Proton Environments

The proton NMR spectrum allows for the identification and quantification of all unique proton environments within the molecule. The key diagnostic signals are the complex multiplets of the cyclohexane ring and the distinct resonances for the aminomethyl protons.

-

Sample Preparation: The choice of solvent is critical.

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve in ~0.7 mL of Deuterium Oxide (D₂O). Rationale: D₂O is an excellent solvent for this polar molecule and will cause the labile protons of the primary amine (-NH₂) and amide (-CONH₂) to exchange with deuterium. This simplifies the spectrum by removing their broad signals, allowing for clearer resolution of the underlying carbon-bound protons.

-

Vortex the sample until fully dissolved. Transfer to a 5 mm NMR tube.

-

-

Instrumental Parameters (400 MHz Spectrometer):

-

Pulse Program: A standard 30-degree pulse experiment (e.g., Bruker 'zg30').

-

Temperature: 298 K (25 °C).

-

Sweep Width: -2 to 12 ppm.

-

Acquisition Time: ≥ 3 seconds. Rationale: A longer acquisition time ensures high digital resolution, which is crucial for accurately resolving complex splitting patterns.

-

Relaxation Delay (d1): 5 seconds. Rationale: A delay of at least 5 times the longest T₁ is necessary for accurate integration if quantitative analysis is required.

-

Number of Scans: 16.

-

The cyclohexane ring protons create a series of complex, overlapping multiplets. The trans stereochemistry is confirmed by the splitting pattern of the methine protons at C1 and C4, which will exhibit large axial-axial coupling constants (J ≈ 10-13 Hz).

Table 1: Predicted ¹H NMR Assignments (in D₂O)

| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Key Interpretive Notes |

| Cyclohexane (axial protons) | 1.0 – 1.5 | Multiplet | Shielded protons located in the ring's interior. |

| Cyclohexane (equatorial protons) | 1.8 – 2.2 | Multiplet | Deshielded relative to their axial counterparts. |

| H -C4-CH₂NH₂ | ~1.6 | Multiplet | Methine proton adjacent to the aminomethyl group. |

| H -C1-CONH₂ | ~2.3 | Triplet of Triplets (tt) | Methine proton alpha to the carbonyl. The tt pattern arises from two large axial-axial and two smaller axial-equatorial couplings, confirming its axial position in the trans isomer. |

| -CH ₂NH₂ | ~2.6 | Doublet (d) | Methylene protons coupled to the adjacent methine proton (H-C4). |

| -NH ₂ and -CONH ₂ | N/A in D₂O | Exchange | These signals will be absent due to exchange with the deuterated solvent. |

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon environments. It is particularly useful for confirming the presence of the amide carbonyl carbon.

-

Sample Preparation: Use the same sample prepared for ¹H NMR. Higher concentrations (20-50 mg) are often beneficial to reduce acquisition time.

-

Instrumental Parameters (100 MHz Spectrometer):

-

Pulse Program: Proton-decoupled experiment with NOE (e.g., Bruker 'zgpg30').

-

Sweep Width: 0 to 200 ppm.

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: ≥ 1024. Rationale: The low natural abundance (1.1%) of the ¹³C isotope necessitates a larger number of scans to achieve an adequate signal-to-noise ratio.

-

Table 2: Predicted ¹³C NMR Assignments (in D₂O)

| Carbon Assignment | Approximate Chemical Shift (δ, ppm) | Key Interpretive Notes |

| -C =O (Amide) | 180 - 183 | The most deshielded carbon, characteristic of an amide carbonyl. |

| -C H₂NH₂ | 45 - 50 | Carbon of the aminomethyl group. |

| C 1H-C=O | 42 - 46 | Methine carbon alpha to the carbonyl. |

| C 4H-CH₂N | 35 - 40 | Methine carbon alpha to the aminomethyl group. |

| C 2, C6 | 29 - 33 | Cyclohexane carbons adjacent to the substituted positions. |

| C 3, C5 | 26 - 29 | The most shielded cyclohexane carbons. |

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

MS provides the exact molecular weight of the compound, serving as a primary pillar of its identification. Electrospray Ionization (ESI) is the preferred method for this polar, non-volatile molecule.

Protocol: ESI-MS Analysis

-

Sample Preparation:

-

Prepare a stock solution of the sample at 1 mg/mL in methanol.

-

Dilute this stock solution 1:100 with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. Rationale: The acid promotes protonation of the basic amine group, facilitating the formation of the desired [M+H]⁺ ion in positive ion mode.

-

-

Instrumental Parameters (Q-TOF or Orbitrap Mass Spectrometer):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3.5 kV.

-

Drying Gas (N₂): Flow rate of 8 L/min at 325 °C.

-

The molecular formula for this compound is C₈H₁₆N₂O. Its monoisotopic mass is 156.1263 Da.

Table 3: Key Ions Expected in High-Resolution ESI-MS

| Ion | Calculated m/z (Monoisotopic) | Notes |

| [M+H]⁺ | 157.1335 | The protonated molecular ion. This should be the base peak. Confirmation of this mass to within 5 ppm provides high confidence in the elemental composition. |

| [M+Na]⁺ | 179.1155 | A sodium adduct is commonly observed. |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups by identifying their characteristic bond vibrations.

Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation:

-

Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond).

-

Apply pressure using the anvil to ensure firm contact between the sample and the crystal. Rationale: ATR is a solid-state technique that requires no sample preparation (e.g., KBr pellets), making it fast and preventing potential sample polymorphism changes.

-

-

Instrumental Parameters (FTIR Spectrometer):

-

Spectral Range: 4000–400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

Table 4: Key Diagnostic IR Peaks

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3400 - 3100 | N-H Stretch | -NH₂ (Amine & Amide) | A strong, broad absorption. The primary amine may show a doublet. |

| 2920 & 2850 | C-H Stretch | Cyclohexane CH₂ | Strong, sharp peaks confirming the saturated aliphatic core. |

| ~1640 | C=O Stretch (Amide I) | -CONH₂ | A very strong and sharp absorption, definitive for the amide carbonyl.[3] |

| ~1600 | N-H Bend (Amide II) | -CONH₂ | A strong band, coupled with the Amide I band, confirms the primary amide. |

Integrated Analytical Workflow

The power of this approach lies in the integration of complementary data from each technique to build an unassailable case for the structure's identity. The workflow below illustrates this logic.

Caption: Integrated workflow for the definitive spectroscopic characterization of the target molecule.

Conclusion

The combination of ¹H NMR, ¹³C NMR, high-resolution MS, and IR spectroscopy provides a complete and unambiguous characterization of this compound. The protocols and interpretive guides detailed herein establish a robust methodology for ensuring the identity, purity, and correct stereochemistry of this important pharmaceutical intermediate. Following this multi-faceted approach ensures data integrity and provides the high level of confidence required for progression in a regulated drug development environment.

References

-

PubChem : 4-(Aminomethyl)cyclohexanecarboxylic acid. Source: National Center for Biotechnology Information, URL: [Link]

-

ResearchGate : Scalable synthesis of tranexamic acid under modest reaction conditions. Source: ResearchGate, URL: [Link]

-

ChemRxiv : Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. Source: ChemRxiv, URL: [Link]

-

NIST Chemistry WebBook : Tranexamic Acid. Source: National Institute of Standards and Technology, URL: [Link]

Sources

Application Note: Advanced Synthesis and Purification of N-Acetyltranexamic Acid

Topic: Techniques for Synthesizing N-Acetyltranexamic Acid Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyltranexamic acid (N-acetyl-TXA) is a primary metabolite of the antifibrinolytic drug tranexamic acid (TXA). It serves as a critical reference standard for pharmacokinetic profiling, impurity analysis, and ligand design in coordination chemistry. This guide details a robust, laboratory-scale synthesis of N-acetyl-TXA via acetylation of trans-4-(aminomethyl)cyclohexanecarboxylic acid. We present two distinct protocols: a rapid thermal acetylation using acetic anhydride and a mild Schotten-Baumann variant for temperature-sensitive applications.

Introduction & Retrosynthetic Analysis

Tranexamic acid is a zwitterionic amino acid analogue. The synthesis of its N-acetyl derivative requires the selective acetylation of the primary amine without racemizing the trans-cyclohexane ring or permanently derivatizing the carboxylic acid.

Chemical Structure and Transformation[1][2]

-

Starting Material: Tranexamic Acid (MW: 157.21 g/mol )

-

Reagent: Acetic Anhydride (MW: 102.09 g/mol ) or Acetyl Chloride (MW: 78.50 g/mol )

-

Product: N-acetyltranexamic acid (MW: 199.25 g/mol )

Key Challenges:

-

Solubility: TXA is highly polar/zwitterionic, while the N-acetyl derivative is a free carboxylic acid with distinct solubility properties.

-

Stereochemical Integrity: Maintaining the trans-1,4-diequatorial configuration is essential for biological relevance.

Reaction Pathway Visualization

The following diagram illustrates the workflow for the thermal acetylation method (Method A).

Figure 1: Workflow for the synthesis of N-acetyltranexamic acid via acetic anhydride reflux.

Experimental Protocols

Method A: Thermal Acetylation (Acetic Anhydride Reflux)

This method is the industry standard for preparing N-acetyl derivatives of amino acids due to its high yield and simplicity. It relies on the formation of the amide bond at elevated temperatures.

Reagents:

-

Tranexamic Acid (TA): 1.00 g (6.36 mmol)

-

Acetic Anhydride: 10.0 mL (Excess)

-

Distilled Water: 30 mL

-

Solvent for Crystallization: Methanol (HPLC Grade)

Protocol:

-

Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Addition: Add 1.00 g of Tranexamic Acid to the flask. Add 10.0 mL of acetic anhydride.

-

Note: The starting material may not dissolve immediately.[1]

-

-

Reaction: Heat the mixture to reflux (approx. 140°C oil bath temperature) for 2 hours .

-

Observation: The solution should become clear as the acetylation proceeds and the zwitterionic lattice breaks down.

-

-

Hydrolysis: Cool the reaction mixture to room temperature. Slowly add 30 mL of distilled water through the condenser to hydrolyze excess acetic anhydride.

-

Caution: Exothermic reaction. Add water dropwise initially.

-

-

Isolation:

-

If the product precipitates immediately, filter the solid.

-

If two liquid layers form (aqueous acetic acid vs. organic product oil), separate the layers.

-

Standard Procedure: Evaporate the solvent (water/acetic acid mixture) under reduced pressure (Rotavap) at 50°C to obtain a solid residue.

-

-

Purification: Dissolve the crude residue in a minimum amount of hot methanol. Allow to cool slowly to room temperature, then refrigerate (4°C) overnight.

-

Filtration: Collect the white crystals by vacuum filtration. Wash with cold methanol.

Yield Expectation: 75–85%

Method B: Schotten-Baumann Conditions (Mild/Aqueous)

Use this method if high-temperature reflux causes discoloration or if handling anhydrous reagents is problematic.

Reagents:

-

Sodium Hydroxide (2M): 10 mL

-

Acetyl Chloride: 1.5 equivalents

-

HCl (1M): For neutralization

Protocol:

-

Dissolution: Dissolve 1.00 g of TA in 10 mL of 2M NaOH in a beaker. Cool to 0°C in an ice bath.

-

Acetylation: Add acetyl chloride dropwise with vigorous stirring over 20 minutes. Maintain pH > 9 by adding additional NaOH if necessary.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.

-

Precipitation: Acidify the solution carefully with 1M HCl to pH ~2.0. The N-acetyl derivative (free acid) should precipitate.

-

Workup: Filter the precipitate. Recrystallize from water/ethanol.

Characterization & Validation

To ensure "Trustworthiness" (Part 2), the synthesized compound must be validated against expected physicochemical properties.

Physicochemical Data Table

| Parameter | Specification | Notes |

| Appearance | White crystalline solid | Discoloration indicates oxidation or impurities. |

| Solubility | Soluble in Methanol, Ethanol, Hot Water | Less soluble in cold water than parent TXA. |

| Melting Point | 195–198°C (Decomp.) | Compare with literature (Khan et al.).[4] |

| Rf Value (TLC) | ~0.45 | Mobile Phase: n-Butanol:Acetic Acid:Water (4:1:1). |

Spectroscopic Validation (Expected Signals)

-

IR Spectroscopy (KBr):

-

3300 cm⁻¹: N-H stretch (Amide).

-

1700 cm⁻¹: C=O stretch (Carboxylic acid).

-

1650 cm⁻¹: C=O stretch (Amide I band).

-

1550 cm⁻¹: N-H bend (Amide II band).

-

-

¹H-NMR (DMSO-d6, 400 MHz):

-

δ 1.8–1.9 ppm (s, 3H): Acetyl methyl group (

-CO-). -

δ 2.9 ppm (d, 2H): Methylene protons adjacent to Nitrogen (

). -

δ 12.0 ppm (br s, 1H): Carboxylic acid proton (

). -

δ 7.8 ppm (t, 1H): Amide proton (

).

-

Troubleshooting & Optimization

-

Issue: Product Oils Out.

-

Cause: Incomplete removal of acetic acid or presence of mixed anhydrides.

-

Solution: Co-evaporate with toluene to remove trace acetic acid azeotropically.

-

-

Issue: Low Yield.

-

Cause: Product remaining in the aqueous mother liquor during crystallization.

-

Solution: Concentrate the mother liquor further or use a "salting out" method with NaCl before extraction.

-

-

Issue: Coloration (Yellowing).

-

Cause: High temperature oxidation.

-

Solution: Use Method B (Schotten-Baumann) or perform Method A under Nitrogen atmosphere.

-

References

-

Khan, S. et al. (2002). Synthesis and Characterization of Some Novel Tranexamic Acid Derivatives and Their Copper (II) Complexes. Pakistan Journal of Biological Sciences, 5(1), 327-333. Link

-

Satyavathi, K. et al. (2009).[5] Synthesis and Characterization of Tranexamic Acid Derivatives. Oriental Journal of Chemistry, 25(4), 987-992.[5]

-

Sigma-Aldrich. (n.d.). N-Acetylneuraminic Acid Synthetic Protocol (Analogous Chemistry). Link

-

PubChem. (n.d.).[6][7] Tranexamic Acid Compound Summary. National Library of Medicine. Link

Sources

- 1. scispace.com [scispace.com]

- 2. scialert.net [scialert.net]

- 3. docsdrive.com [docsdrive.com]

- 4. Tranexamic Acid - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. N-acetylanthranilic acid | C9H9NO3 | CID 6971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Acetyl-alpha-D-neuraminic acid | C11H19NO9 | CID 444885 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: In Vivo Models for Testing Tranexamic Acid Efficacy in Bleeding Disorders

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Fibrinolysis and its Inhibition by Tranexamic Acid (TXA)

Hemostasis is a tightly regulated process that balances clot formation (coagulation) and clot breakdown (fibrinolysis). In many bleeding disorders, this balance is disrupted, leading to either insufficient clot formation or, more subtly, premature clot degradation. Hyperfibrinolysis, the excessive breakdown of fibrin clots, can significantly exacerbate bleeding, even in conditions primarily defined by coagulation factor deficiencies, such as hemophilia.[1][2]

Tranexamic acid (TXA) is a synthetic lysine analog that acts as a potent antifibrinolytic agent.[3][4] Its mechanism of action is centered on the inhibition of plasminogen activation.[3][5] Specifically, TXA competitively binds to the lysine-binding sites on plasminogen, an inactive precursor to the fibrin-degrading enzyme plasmin.[3][5] This binding prevents plasminogen from attaching to the fibrin clot surface, thereby blocking its conversion to plasmin by tissue plasminogen activator (t-PA).[5][6] By preventing plasmin formation, TXA stabilizes the fibrin matrix, reinforces the hemostatic plug, and reduces bleeding.[3][4][5]

The evaluation of TXA's efficacy, both as a standalone therapy and as an adjunct to factor replacement, necessitates robust and reproducible in vivo models that can accurately simulate various bleeding phenotypes. This guide provides detailed application notes and protocols for key animal models used to assess the hemostatic effects of tranexamic acid.

Mechanism of Action: Tranexamic Acid in the Fibrinolytic Pathway

Caption: Mechanism of Tranexamic Acid (TXA)

General Experimental Workflow for In Vivo Bleeding Models

A standardized workflow is crucial for ensuring reproducibility and minimizing variability in in vivo hemostasis studies. The following diagram outlines the key phases of a typical experiment designed to test the efficacy of TXA.

Caption: General In Vivo Bleeding Model Workflow

Application Protocol 1: Murine Tail Vein Transection (TVT) Model

Audience: Researchers evaluating systemic hemostatic agents in models of acute, non-mucosal bleeding.

Rationale: The tail vein transection model is a highly sensitive and widely used method for assessing hemostasis in mice.[7][8] It is particularly valuable for studying bleeding disorders like hemophilia, where clot stability is compromised. Unlike simple tail tip amputation, the transection of a lateral vein provides a more standardized injury. This model allows for the quantification of key parameters such as blood loss and re-bleeding events, providing a robust system to evaluate the efficacy of pro-hemostatic agents like TXA.

Materials:

-

Male or female mice (e.g., C57BL/6 for general studies, or FVIII-KO mice for hemophilia A models), 8-12 weeks old.

-

Anesthetic (e.g., isoflurane, or ketamine/xylazine cocktail).

-

Tranexamic acid (TXA) solution for injection (e.g., 100 mg/mL in sterile saline).

-

Vehicle control (sterile saline).

-

Surgical platform with temperature control (to maintain normothermia at 37°C).

-

Scalpel (#11 or #21 blade) and a template guide for consistent tail diameter injury.[7]

-

50 mL conical tubes containing pre-warmed (37°C) isotonic saline.[9]

-

Gauze pads.

-

Analytical balance for quantifying blood loss.

Step-by-Step Methodology:

-

Animal Preparation & Dosing:

-

Acclimatize animals for at least one week prior to the experiment.

-

Administer TXA (e.g., 10-100 mg/kg) or vehicle via intravenous (IV) injection into the contralateral tail vein or intraperitoneally (IP). The timing of administration should be based on the drug's pharmacokinetics, typically 5-15 minutes pre-injury for IV dosing.[7][10]

-

-

Anesthesia and Injury:

-

Anesthetize the mouse using a consistent method (e.g., isoflurane inhalation).

-

Place the anesthetized mouse in a prone position on the surgical platform.

-

Using a template guide, identify a precise location on the tail (e.g., where the diameter is 2.5 mm).[7]

-

Perform a swift, clean transection of the lateral tail vein using the scalpel.

-

-

Bleeding Measurement:

-

Immediately immerse the transected tail into the pre-weighed 50 mL tube containing 37°C saline.[9]

-

Monitor for a defined period, typically 20-40 minutes.[7][9]

-

Clot Challenge (Optional but Recommended): To assess clot stability, at set intervals (e.g., 10, 20, and 30 minutes), gently remove the tail from the saline and wipe the clot twice with a saline-wetted gauze pad before re-immersing.[7] This action challenges the clot's integrity and can reveal re-bleeding tendencies, a key phenotype in fibrinolytic disorders.

-

-

Endpoint Quantification:

-

Total Blood Loss: At the end of the monitoring period, remove the tail and weigh the tube. The change in weight corresponds to the total blood loss (assuming 1 g ≈ 1 mL of blood). Alternatively, hemoglobin content in the saline can be measured spectrophotometrically for a more precise quantification.[11]

-

Bleeding Time: If not using the immersion method, bleeding time can be measured by gently blotting the tail tip on filter paper every 30 seconds until bleeding ceases. Total bleeding time is the sum of all bleeding episodes, including re-bleeds.[11]

-

Data Presentation and Expected Outcomes:

The efficacy of TXA is demonstrated by a significant reduction in total blood loss and/or bleeding time compared to the vehicle-treated group. In hemophilic models, TXA may not normalize bleeding entirely but can show significant improvement, especially when combined with low-dose factor replacement.[2][12]

Table 1: Representative Data from a Murine Tail Vein Transection Model in FVIII-KO Mice

| Treatment Group | N | Dose (mg/kg, IV) | Mean Total Blood Loss (μL ± SEM) | P-value vs. Vehicle |

| Vehicle (Saline) | 10 | - | 450 ± 55 | - |

| TXA | 10 | 50 | 210 ± 30 | <0.01 |

| Low-Dose rFVIII | 10 | 5 IU/kg | 250 ± 40 | <0.01 |

| rFVIII + TXA | 10 | 5 IU/kg + 50 mg/kg | 95 ± 20 | <0.001 |

Note: Data are hypothetical and for illustrative purposes.

Application Protocol 2: Saphenous Vein Injury Model

Audience: Scientists investigating bleeding in a model that is highly sensitive to fibrinolysis.

Rationale: The saphenous vein injury model is considered particularly sensitive to the effects of the fibrinolytic system.[8] This makes it an excellent choice for specifically evaluating antifibrinolytic agents like TXA. The injury is created in a larger vessel compared to the tail vein, and the surrounding tissue environment may possess different fibrinolytic potential.

Materials:

-

All materials from Protocol 1.

-

Surgical microscope or magnifying lens.

-

Micro-dissecting scissors and forceps.

-

Filter paper (pre-weighed).

Step-by-Step Methodology:

-

Animal Preparation & Dosing:

-

Follow the same dosing and anesthesia procedures as described in Protocol 1.

-

-

Surgical Procedure:

-

Shave the hair from the medial aspect of the mouse's hind limb to expose the skin over the saphenous vein.

-

Make a small incision (5-10 mm) in the skin to carefully expose the saphenous vein.

-

Under magnification, perform a complete transection of the vein using micro-scissors.

-

-

Bleeding Measurement:

-

Immediately begin collecting the blood by gently applying a pre-weighed piece of filter paper to the bleeding site.

-

Replace the filter paper every 30-60 seconds, or as it becomes saturated, being careful not to disturb the forming clot.

-

Continue until bleeding has stopped for a continuous period of 2 minutes. The time to cessation is the bleeding time.

-

-

Endpoint Quantification:

-

Total Blood Loss: Weigh all the blood-soaked filter papers. The difference from their initial weight provides the total blood loss.

-

Bleeding Time: The time from injury until bleeding cessation is recorded.

-

Data Presentation and Expected Outcomes:

TXA is expected to significantly decrease both bleeding time and total blood loss in this model. The heightened sensitivity to fibrinolysis may reveal a more pronounced effect of TXA compared to other models.

Table 2: Representative Data from a Saphenous Vein Injury Model

| Treatment Group | N | Dose (mg/kg, IP) | Mean Bleeding Time (s ± SEM) | Mean Blood Loss (mg ± SEM) |

| Vehicle (Saline) | 8 | - | 720 ± 95 | 58 ± 7.5 |

| TXA | 8 | 100 | 280 ± 45 | 21 ± 3.2 |

Note: Data are hypothetical and for illustrative purposes.

Critical Considerations and Self-Validation

-

Animal Welfare: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Anesthesia and analgesia must be used appropriately to minimize pain and distress.

-

Temperature Control: Hypothermia is a known cause of coagulopathy. Maintaining the animal's core body temperature at 37°C throughout the procedure is critical for obtaining reliable data.[13]

-

Strain and Sex Differences: Different mouse strains can exhibit significant variations in their hemostatic profiles. It is essential to use a consistent strain and sex or to fully characterize and report these variables.

-

Controls: Always include a vehicle-treated control group to establish a baseline bleeding phenotype. In genetic models (e.g., FVIII-KO), a wild-type group can also be included for comparison.

-

Blinding: Whenever possible, the experimenter performing the injury and measuring the outcomes should be blinded to the treatment groups to prevent bias.

References

- What is the mechanism of action of Tranexamic Acid (TXA)? - Dr.Oracle. (2025-05-26). Vertex AI Search.

- What is the mechanism of Tranexamic Acid? - Patsnap Synapse. (2024-07-17). Vertex AI Search.

- Tranexamic Acid - An Effective Method To Control Bleeding Fast - YouTube. (2025-01-01). Vertex AI Search.

- Computational model of tranexamic acid on urokinase mediated fibrinolysis - PMC. (2020-05-26). Vertex AI Search.

- Mechanism of action of TXA. Profibrinolytic effects are in green, and...

- Hemostatic effect of tranexamic acid combined with factor VIII concentrate in prophylactic setting in severe hemophilia A: A preclinical study - PubMed. Vertex AI Search.

- Abrogating fibrinolysis does not improve bleeding or rFVIIa/rFVIII treatment in a non-mucosal venous injury model in haemophilic rodents - PMC. Vertex AI Search.

- (PDF)

- Rationale for the selective administration of tranexamic acid to inhibit fibrinolysis in the severely injured p

- Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC. Vertex AI Search.

- Haemostatic effect of adding tranexamic acid to emicizumab prophylaxis in severe haemophilia A: A preclinical study | Request PDF - ResearchG

- Towards a Standardization of the Murine Tail Bleeding Model - ResearchG

- Estimation of Platelet Count and Bleeding Time of Mice Treated with Musa paradisiaca var. sapientum (L.) Kuntze Extract. (2022-10-26). Vertex AI Search.

- New approaches in tail‐bleeding assay in mice: improving an important method for designing new anti‐thrombotic agents - PMC. Vertex AI Search.

Sources

- 1. Rationale for the selective administration of tranexamic acid to inhibit fibrinolysis in the severely injured patient - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. droracle.ai [droracle.ai]

- 4. youtube.com [youtube.com]

- 5. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]

- 6. Computational model of tranexamic acid on urokinase mediated fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Abrogating fibrinolysis does not improve bleeding or rFVIIa/rFVIII treatment in a non-mucosal venous injury model in haemophilic rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. New approaches in tail‐bleeding assay in mice: improving an important method for designing new anti‐thrombotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hemostatic effect of tranexamic acid combined with factor VIII concentrate in prophylactic setting in severe hemophilia A: A preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Clinical Trial Design & Application Protocol: Topical Tranexamic Acid for Melasma

[1]

Introduction: The Shift to Non-Cytotoxic Depigmenting Agents

Hydroquinone (HQ) remains the gold standard for melasma treatment, yet its cytotoxicity and potential for exogenous ochronosis necessitate safer alternatives. Tranexamic Acid (TXA), a plasmin inhibitor, represents a paradigm shift from "melanocytotoxicity" to "inflammatory modulation."

This guide outlines a rigorous clinical trial protocol for evaluating Topical Liposomal Tranexamic Acid (3-5%) . It is designed for researchers aiming to validate efficacy while elucidating the specific anti-plasmin mechanism that distinguishes TXA from tyrosinase inhibitors.

Part 1: Mechanistic Rationale & Pathway Analysis

The Plasmin-Melanogenesis Axis

Unlike direct tyrosinase inhibitors, TXA acts upstream on the plasminogen/plasmin system . UV radiation and hormonal triggers increase plasminogen activator (uPA) levels in keratinocytes. This converts plasminogen to plasmin.

Key Causality Chain:

-

Plasmin Activation: Plasmin degrades the extracellular matrix and releases arachidonic acid (AA).

-

Prostaglandin Release: AA is a precursor for Prostaglandin E2 (PGE2).

-

Melanocyte Stimulation: PGE2 and Leukotrienes directly stimulate melanocytes to increase dendricity and tyrosinase activity.

-

Angiogenesis: Plasmin increases fibroblast growth factor (bFGF) and VEGF, contributing to the vascular component of melasma.

TXA Intervention: By occupying the lysine-binding sites of plasminogen, TXA prevents its conversion to plasmin, effectively severing the inflammatory signal to the melanocyte.[1]

Pathway Visualization

Figure 1: The anti-plasmin mechanism of TXA, blocking the inflammatory cascade upstream of melanogenesis.

Part 2: Formulation & Stability Protocol

Topical delivery of TXA is challenged by its hydrophilic nature (LogP ≈ -1.6), limiting stratum corneum penetration. Simple aqueous solutions are insufficient for clinical efficacy.

Formulation Requirements

-

Concentration: 3% to 5% (w/w).

-

Delivery System: Liposomal encapsulation or Microemulsion is critical to enhance permeability and protect the active ingredient.

-

pH Stability: Buffer to pH 6.5–7.5. TXA is stable in this range; acidic environments may degrade the molecule.

-

Vehicle Control: The placebo must be the identical liposomal base without TXA to rule out vehicle effects.

Part 3: Clinical Trial Protocol (Split-Face Design)

Study Type: Randomized, Double-Blind, Split-Face, Vehicle-Controlled Trial. Rationale: The split-face design controls for inter-patient variability (genetics, UV exposure, hormonal status), allowing the patient to serve as their own control.

Participant Selection

-

Inclusion:

-

Clinical diagnosis of bilateral, symmetrical melasma (epidermal or mixed type).

-

Fitzpatrick Skin Types III–V (most prone to melasma).

-

Age 18–50 years.

-

-

Exclusion:

-

Use of other depigmenting agents (HQ, retinoids) within 4 weeks.

-

Laser/IPL treatments within 3 months.

-

Pregnancy or lactation (hormonal fluctuation confounds results).

-

Oral contraceptive changes within 3 months.[2]

-

Experimental Workflow

Figure 2: Participant flow for a split-face randomized controlled trial.

Application Protocol (Instructions to Investigator)

-

Cleansing: Patient cleanses full face with a neutral, non-active cleanser.

-

Application:

-

Apply 0.5g (finger-tip unit) of Tube A to the assigned side.

-

Apply 0.5g of Tube B to the opposite side.

-

Massage gently for 30 seconds until absorbed.

-

-

Frequency: Twice daily (Morning and Night).

-

Sun Protection (Critical Variable):

-

All patients must apply a broad-spectrum physical sunscreen (SPF 50+, PA++++) every morning.

-

Note: Failure to standardize sunscreen use invalidates melasma trials due to UV sensitivity.

-

Part 4: Assessment Methodologies

Primary Endpoint: mMASI Score

The modified Melasma Area and Severity Index (mMASI) is preferred over the traditional MASI as it removes the "Homogeneity" component, which is subjective and prone to variability.

Calculation Formula:

-

Regions: Forehead (f), Right Malar (rm), Left Malar (lm), Chin (c).[3][4][5][6]

-

A (Area): 0 (0%), 1 (<10%), 2 (10-29%), 3 (30-49%), 4 (50-69%), 5 (70-89%), 6 (90-100%).[3][4][5][6]

-

D (Darkness): 0 (absent) to 4 (severe).[3]

Secondary Endpoint: Instrumental Colorimetry

To ensure self-validating data, objective instrumental readings must corroborate the subjective mMASI.

-

Mexameter® MX 18: Measures Melanin Index (MI) and Erythema Index (EI).

-

Protocol: Take 3 readings from the darkest lesion on each side and average them.

-

Significance: A reduction in EI confirms TXA's effect on the vascular (VEGF) component, distinguishing it from HQ.

Comparative Efficacy Data (Literature Synthesis)

Table 1: Expected outcomes based on meta-analysis of TXA vs. Hydroquinone.

| Parameter | Topical TXA (3-5%) | Hydroquinone (4%) | Clinical Insight |

| mMASI Reduction | 27% - 50% | 26% - 55% | Efficacy is statistically comparable at 12 weeks [1, 5]. |

| Melanin Index (MI) | Significant Decrease | Significant Decrease | HQ may act faster; TXA requires 8-12 weeks. |

| Erythema Index (EI) | Decreased | No Change / Increased | Key Differentiator: TXA reduces vascularity; HQ can irritate [6]. |

| Side Effects | Minimal (erythema) | Frequent (irritation, burning) | TXA has a superior safety profile [5]. |

| Patient Satisfaction | High | Moderate | Driven by tolerability.[[“]] |

Part 5: Statistical Analysis Plan

For a split-face design, data is paired . Using independent t-tests is a statistical error that reduces power.

-

Normality Test: Shapiro-Wilk test to check distribution of mMASI scores.

-

Parametric Data: Paired Student's t-test to compare Baseline vs. Week 12 for each side; and Side A vs. Side B at Week 12.

-

Non-Parametric Data: Wilcoxon Signed-Rank Test .

-

Significance Threshold:

. -

Power Analysis: A sample size of

provides 80% power to detect a 1.5 unit difference in mMASI.

References

-

Consensus on Topical TXA: Efficacy of topical 3% tranexamic acid in melasma treatment - Consensus. Link

-

Mechanism of Action: Maeda, K. Mechanism of Action of Topical Tranexamic Acid in the Treatment of Melasma and Sun-Induced Skin Hyperpigmentation.[8] Cosmetics 2022.[9] Link

-

MASI Scoring Methodology: Kimbrough-Green CK, et al. Topical retinoic acid (tretinoin) for melasma in black patients. A vehicle-controlled clinical trial. Arch Dermatol.[2] 1994.[6] Link

-

Formulation & Permeation: Evaluation of skin permeation and retention of topical bead formulation containing tranexamic acid. ResearchGate.[10] Link

-

Comparative Meta-Analysis: Efficacy and safety of topical agents in the treatment of melasma: A systematic review and meta-analysis. Journal of Cosmetic Dermatology. Link

-

Vascular Effect: Effectiveness and safety of 3% tranexamic acid cream vs. 4% hydroquinone cream for mixed-type melasma. Acta Dermatovenerol APA. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Scoring systems in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 4. cdn.mdedge.com [cdn.mdedge.com]

- 5. genevadermatology.ch [genevadermatology.ch]

- 6. academic.oup.com [academic.oup.com]

- 7. consensus.app [consensus.app]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Mechanism of Action of Topical Tranexamic Acid in the Treatment of Melasma and Sun-Induced Skin Hyperpigmentation [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Scaling Up Tranexamic Acid Synthesis

Prepared by: Senior Application Scientist, Pharmaceutical Process Development

Welcome to the technical support center for tranexamic acid (TXA) synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the process of scaling up the production of tranexamic acid. As a synthetic derivative of the amino acid lysine, the precise synthesis of the trans-isomer of 4-(aminomethyl)cyclohexanecarboxylic acid is paramount for its clinical efficacy as an antifibrinolytic agent.[1][2][3]

Scaling the synthesis from the bench to industrial production introduces significant challenges, primarily revolving around achieving high isomeric purity, maximizing yield, ensuring process safety, and maintaining cost-effectiveness.[4][5] This document provides in-depth troubleshooting guides and answers to frequently asked questions, grounded in established chemical principles and field-proven insights to help you navigate these complexities.